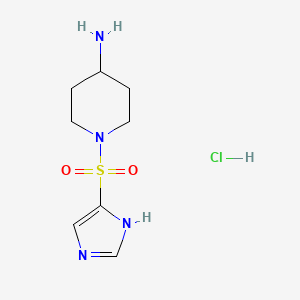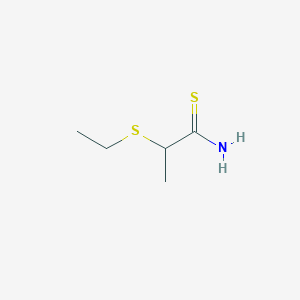
2-(Ethylsulfanyl)propanethioamide
Vue d'ensemble
Description
2-(Ethylsulfanyl)propanethioamide is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Ethylsulfanyl)propanethioamide consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The density of 2-(Ethylsulfanyl)propanethioamide is predicted to be 1.113±0.06 g/cm3 . Its boiling point is predicted to be 227.7±42.0 °C . Other physical and chemical properties are not mentioned in the available sources.Applications De Recherche Scientifique
1. Enzyme System Research
A study explored various analogues of 2-(methylthio)ethanesulfonate, including those with ethyl groups, as substrates for methyl-coenzyme M reductase. This enzyme system, found in Methanobacterterium thermoautotrophicum, facilitates the formation of ethane and other hydrocarbons, indicating the relevance of these analogues in biochemical processes related to methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
2. Antimicrobial Applications
Research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, a related compound, has shown potential as antimicrobial additives for lubricating oils. These compounds effectively suppress the activity of microorganisms, demonstrating their utility in industrial applications (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).
3. Catalysis in Thioether Oxidation
The role of 2-(Ethylsulfanyl)propanethioamide and its derivatives in catalysis, specifically in thioether oxidation, was investigated. A study described the synthesis and structure of ruthenium(II) complexes using related ligands, highlighting its application in the field of inorganic chemistry and catalysis (Riley & Oliver, 1986).
4. Drug Metabolism Studies
In drug metabolism research, biocatalytic systems using microbes were employed to produce mammalian metabolites of specific compounds, including those with 2-(Ethylsulfanyl)propanethioamide related structures. This research aids in understanding how drugs are metabolized in the body (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
5. Chemical Synthesis and Crystallography
Studies involving crystal structure analysis of propanethioamide derivatives contribute to the broader understanding of molecular structures and interactions, which is vital in fields like pharmaceuticals and materials science (Dinnebier & Moustafa, 2009).
6. Development of Conductive Polymers
Research on polyalkylsulfonatethiophene demonstrated the synthesis and properties of electrically conducting soluble polythiophene, a field critical in the development of advanced materials for electronics and other industries (Patil, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethylsulfanylpropanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSRIBDCCNWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)
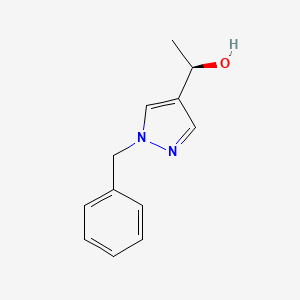
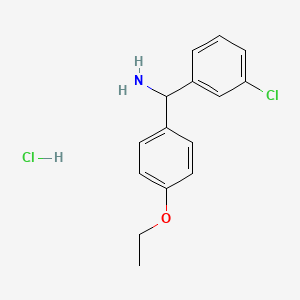
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
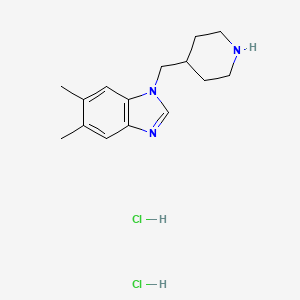

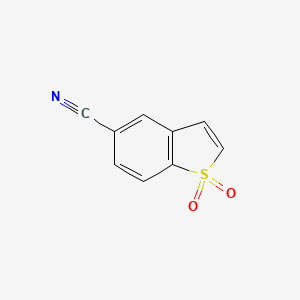

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
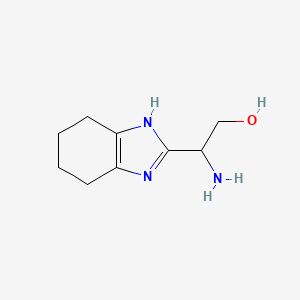
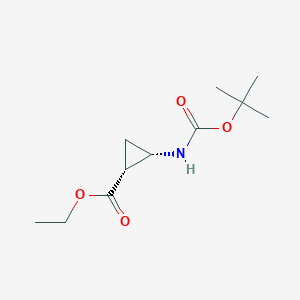
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
